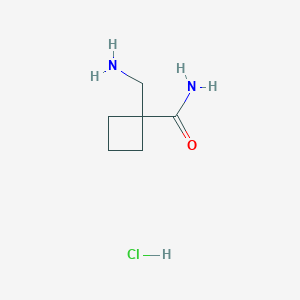
tert-Butyl-(R)-pyrrolidine-3-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (3R)-pyrrolidine-3-carboxylate hydrochloride is an organic compound widely used in scientific research and laboratory experiments due to its unique properties. It is a white crystalline solid with a molecular formula of C9H18ClNO2. This compound is often used as a reagent for the synthesis of other compounds and as a catalyst for certain reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of tert-Butyl-(R)-pyrrolidine-3-carboxylate hydrochloride typically involves the reaction of tert-butyl (3R)-pyrrolidine-3-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the use of anhydrous solvents and reagents to prevent any side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors and automated systems to ensure consistency and purity. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (3R)-pyrrolidine-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (3R)-pyrrolidine-3-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent for the synthesis of other compounds and as a catalyst for certain reactions.
Biology: Used in the synthesis of peptides and peptidomimetics.
Medicine: Investigated for its potential use in drug development and as an enzyme inhibitor.
Industry: Used in the synthesis of heterocyclic compounds and as a catalyst for the polymerization of vinyl monomers.
Wirkmechanismus
The mechanism of action of tert-Butyl-(R)-pyrrolidine-3-carboxylate hydrochloride involves its role as a catalyst and ligand in coordination chemistry. It binds to metal ions and facilitates electron transfer in redox reactions. The compound also acts as a Lewis acid, accepting electrons from other molecules and participating in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl (3R)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride
- Tert-butyl (3R)-3-(morpholin-1-yl)pyrrolidine-1-carboxylate hydrochloride
Uniqueness
Tert-butyl (3R)-pyrrolidine-3-carboxylate hydrochloride is unique due to its specific structure and reactivity. It has a tert-butyl group that provides steric hindrance, making it less prone to certain side reactions. This compound is also highly stable and can be used in a wide range of reactions, making it a valuable reagent in synthetic chemistry .
Eigenschaften
IUPAC Name |
tert-butyl (3R)-pyrrolidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-9(2,3)12-8(11)7-4-5-10-6-7;/h7,10H,4-6H2,1-3H3;1H/t7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUUCHCTXOIYMN-OGFXRTJISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R)-3-[(tert-butoxycarbonyl)amino]-4-(2,3-difluorophenyl)butanoic acid](/img/structure/B8233792.png)


![3-[(4-Bromophenyl)methyl]azetidine HCl](/img/structure/B8233819.png)







![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(2-phenylethynyl)phenyl]propanoic acid](/img/structure/B8233873.png)
